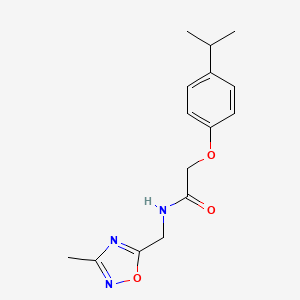
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Acetylation: The amino group on the thiadiazole ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thioether Formation: The thiadiazole derivative is then reacted with a suitable halide (e.g., 3-chlorophenylacetyl chloride) to form the thioether linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Nitro derivatives, halogenated derivatives, sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Thiadiazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties and are studied for their potential use in treating inflammatory diseases.
Anticancer Agents: Research has indicated that certain thiadiazole compounds may have anticancer activity by inhibiting specific enzymes or pathways involved in cancer cell proliferation.
Industry
Agriculture: Thiadiazole derivatives are used in the development of pesticides and herbicides.
Pharmaceuticals: These compounds are explored for their potential use in drug development due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
Uniqueness
The unique structural features of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, such as the acetamido group and the specific substitution pattern on the thiadiazole ring, may confer distinct biological activities and chemical reactivity compared to its analogs. These differences can be crucial in determining its suitability for specific applications in medicinal chemistry and other fields.
Propriétés
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2S2/c1-7(18)14-11-16-17-12(21-11)20-6-10(19)15-9-4-2-3-8(13)5-9/h2-5H,6H2,1H3,(H,15,19)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEFMKSKTPOMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2426085.png)
![1-Aza-7-thia(VI)bicyclo[3.2.0]heptane-7,7-dione](/img/structure/B2426087.png)

![3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyano-2-butenamide](/img/structure/B2426091.png)

![4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2426093.png)

![4-[(2-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2426097.png)

